1'-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1’-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a bipiperidine moiety, which can enhance its pharmacological properties.
Mechanism of Action
Target of Action
The compound, also known as “1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide” or “EU-0027073”, is a derivative of 2,3-Dihydroquinazolin-4-one (DHQ) . DHQ is a nitrogen-containing heterocyclic compound that serves as a core structural component in various biologically active compounds . .
Mode of Action
Dhq derivatives have been shown to exhibit various biological properties
Biochemical Pathways
Dhq derivatives have been associated with various biological activities . The affected pathways and their downstream effects would depend on the specific targets of EU-0027073.
Result of Action
Dhq derivatives have been associated with various biological activities . The specific effects of EU-0027073 would depend on its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.
Acetylation: The quinazoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Bipiperidine: The acetylated quinazoline is coupled with bipiperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
1’-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares a similar quinazoline core but lacks the bipiperidine moiety.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Contains a similar dioxo-tetrahydro structure but with different substituents.
Uniqueness
1’-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of a biologically active quinazoline core and a bipiperidine moiety, which may enhance its pharmacological properties and broaden its range of applications.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c22-19(29)21(25-10-4-1-5-11-25)8-12-24(13-9-21)17(27)14-26-18(28)15-6-2-3-7-16(15)23-20(26)30/h2-3,6-7H,1,4-5,8-14H2,(H2,22,29)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBNELEPPJCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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